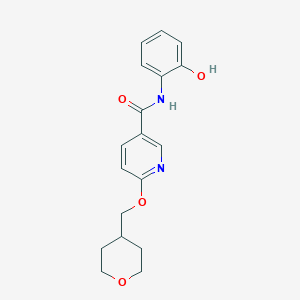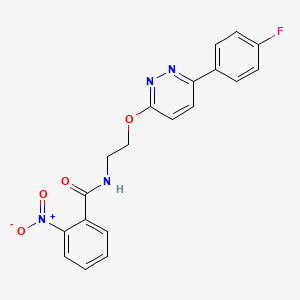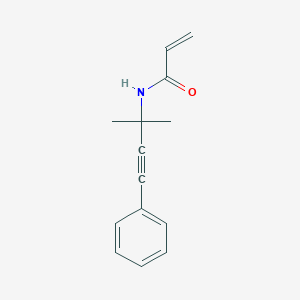
N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a phenyl group, a butynyl chain, and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Butynyl Intermediate: The initial step involves the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol. This can be achieved through the reaction of phenylacetylene with acetone in the presence of a base such as potassium hydroxide.
Amidation Reaction: The butynyl intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired amide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butynyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triple bond in the butynyl chain, converting it to a double or single bond.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides.
科学的研究の応用
Chemistry: N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl and butynyl groups can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)acetamide
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)butanamide
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)propionamide
Uniqueness: N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials.
特性
IUPAC Name |
N-(2-methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-13(16)15-14(2,3)11-10-12-8-6-5-7-9-12/h4-9H,1H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVTUARXTSZAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)
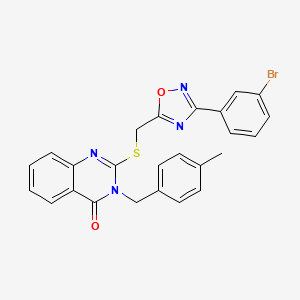
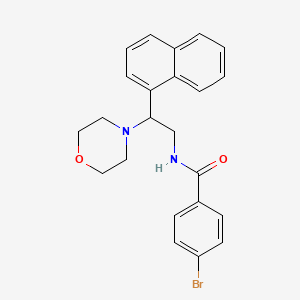
![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2925972.png)
![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)
![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}propanoic acid](/img/structure/B2925976.png)
![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2925977.png)
![1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2925983.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide](/img/structure/B2925985.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2925987.png)
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)
